((Methacryloyloxy)methyl)phosphonic acid ((Methacryloyloxy)methyl)phosphonic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18861335
InChI: InChI=1S/C5H9O5P/c1-4(2)5(6)10-3-11(7,8)9/h1,3H2,2H3,(H2,7,8,9)
SMILES:
Molecular Formula: C5H9O5P
Molecular Weight: 180.10 g/mol

((Methacryloyloxy)methyl)phosphonic acid

CAS No.:

Cat. No.: VC18861335

Molecular Formula: C5H9O5P

Molecular Weight: 180.10 g/mol

* For research use only. Not for human or veterinary use.

((Methacryloyloxy)methyl)phosphonic acid -

Molecular Formula C5H9O5P
Molecular Weight 180.10 g/mol
IUPAC Name 2-methylprop-2-enoyloxymethylphosphonic acid
Standard InChI InChI=1S/C5H9O5P/c1-4(2)5(6)10-3-11(7,8)9/h1,3H2,2H3,(H2,7,8,9)
Standard InChI Key QHUQZGZZEWXSTL-UHFFFAOYSA-N
Canonical SMILES CC(=C)C(=O)OCP(=O)(O)O

Chemical Composition and Structural Characteristics

Molecular Architecture

The IUPAC name for ((methacryloyloxy)methyl)phosphonic acid is 2-methylprop-2-enoyloxymethylphosphonic acid, reflecting its bifunctional structure. The molecule consists of:

  • A methacryloyl group (CH₂=C(CH₃)COO-) providing vinyl reactivity for polymerization

  • A methylene bridge (-CH₂-) linking the ester and phosphonic acid groups

  • A phosphonic acid moiety (-PO(OH)₂) enabling hydrogen bonding and metal coordination

The canonical SMILES representation is CC(=C)C(=O)OCP(=O)(O)O, which precisely maps the connectivity of atoms. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the phosphonic acid group adopts a tetrahedral geometry, while the methacryloyl group maintains planar sp² hybridization at the double bond .

Physicochemical Properties

Key properties derived from experimental data include:

PropertyValueMeasurement Method
Aqueous solubility28 g/L (20°C, pH 2)Gravimetric analysis
pKa₁ (phosphonic acid)1.9 ± 0.1Potentiometric titration
pKa₂ (phosphonic acid)6.3 ± 0.2Potentiometric titration
Glass transition temp (Tg)128°C (homopolymer)Differential scanning calorimetry

The dual acidity of the phosphonic acid group facilitates pH-dependent solubility transitions between pH 2–7, making it suitable for stimuli-responsive materials .

Synthesis and Manufacturing Processes

Hydrolysis of Phosphonate Precursors

The most common synthesis route involves a two-step process starting from dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) :

  • RAFT Polymerization:
    MAPC1 undergoes controlled polymerization using 2-cyano-2-propyl dithiobenzoate (CPDB) as a chain-transfer agent in dimethylformamide (DMF) at 70°C. This yields poly(MAPC1) with narrow polydispersity (Đ = 1.15–1.25) .

  • Trimethylsilyl Bromide (TMSBr) Hydrolysis:
    The phosphonate ester groups are converted to phosphonic acid via silylation and methanolysis:

    −PO(OCH3)2TMSBr−PO(OSi(CH3)3)2CH3OH−PO(OH)2\text{−PO(OCH}_3\text{)}_2 \xrightarrow{\text{TMSBr}} \text{−PO(OSi(CH}_3\text{)}_3\text{)}_2 \xrightarrow{\text{CH}_3\text{OH}} \text{−PO(OH)}_2

    This method achieves >98% conversion while preserving the polymer backbone .

Scale-Up Considerations

Industrial production faces two key challenges:

  • Corrosion Control: Phosphonic acid groups necessitate glass-lined reactors or Hastelloy equipment to prevent metal ion leaching.

  • Purification: Dialysis against deionized water (MWCO 1 kDa) removes residual TMSBr and methanol, achieving 99.9% purity as verified by ICP-OES .

Polymerization Behavior and Material Applications

RAFT-Mediated Block Copolymerization

Recent work demonstrates the compound's utility in polymerization-induced self-assembly (PISA) :

Typical Formulation

  • Macro-CTA: Poly((methacryloyloxy)methylphosphonic acid) (PMPA, DP = 24–42)

  • Core-forming monomer: Benzyl methacrylate (BzMA)

  • Solvent: Methanol/water (7:3 v/v)

Morphological Transitions

PMPA DPBzMA DPHydrodynamic Diameter (nm)Morphology
245024 ± 3Spherical micelles
2480238 ± 15Worm-like/vesicles
4230063 ± 2Uniform spheres

This table illustrates how increasing the hydrophobic BzMA block drives morphological evolution from spheres to vesicles .

Biomedical Applications

Phosphonic acid groups enhance biocompatibility through:

  • Calcium Chelation: Adsorption energy of −58.9 kJ/mol enables strong bone binding, as shown in hydroxyapatite coating studies .

  • pH-Responsive Drug Release: Doxorubicin-loaded PMPA-b-PBzMA vesicles show 80% payload release at pH 5.0 (lysosomal conditions) vs. <10% at pH 7.4 .

Recent Research Advances

Organic–Inorganic Nanocomposites

Incorporating PMPA-based vesicles into CaCO₃ crystals yields nanocomposites with:

  • 300% increase in fracture toughness compared to pure calcite

  • Controlled pore sizes (50–200 nm) mediated by vesicle templates

Adhesive Hydrogels

Terpolymers with N-isopropylacrylamide exhibit:

  • Lap shear strength: 2.4 MPa on aluminum substrates

  • Self-healing efficiency: 92% after 5 damage-repair cycles

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